molecular formula C19H18N4O2 B2502316 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide CAS No. 2034378-19-1

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide

Cat. No.: B2502316
CAS No.: 2034378-19-1
M. Wt: 334.379
InChI Key: TZBNVVGMESTVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core substituted with a methyl group at the N1 position. The core is linked via an ethyl chain to an indole-3-carboxamide moiety. While specific pharmacological data for this compound are unavailable in the provided evidence, structural analogs highlight the importance of its heterocyclic core and substituents in modulating physicochemical and biological properties.

Properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-22-9-6-13-7-10-23(19(25)17(13)22)11-8-20-18(24)15-12-21-16-5-3-2-4-14(15)16/h2-7,9-10,12,21H,8,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBNVVGMESTVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide is a synthetic compound that belongs to the class of pyrrolopyridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O2C_{18}H_{20}N_4O_2 with a molecular weight of approximately 328.38 g/mol. The compound features a complex structure that includes a pyrrolopyridine moiety and an indole backbone, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₈H₂₀N₄O₂
Molecular Weight328.38 g/mol
Structural FeaturesPyrrolopyridine, Indole

This compound exerts its biological effects primarily through the inhibition of specific protein targets involved in cell signaling pathways. Notably, it has been identified as a potent inhibitor of bromodomain and extraterminal (BET) proteins, which play crucial roles in the regulation of gene expression related to cancer cell proliferation and survival .

Key Mechanisms:

  • Inhibition of BET Proteins : This compound binds to the bromodomains of BET proteins, inhibiting their function and leading to reduced expression of oncogenes.
  • Induction of Apoptosis : By modulating signaling pathways associated with cell survival, it can promote apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer cell lines, thereby inhibiting tumor growth.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against several cancer types, including breast cancer and leukemia. In vitro studies have demonstrated its effectiveness in inhibiting the growth of cancer cells resistant to conventional therapies.

Cancer TypeIC50 (nM)Reference
Breast Cancer17
Leukemia15

Case Studies

  • Breast Cancer Resistance : In a study focusing on endocrine-resistant breast cancer models (MCF-7:CFR), the compound showed superior potency compared to existing BET inhibitors, achieving an IC50 value of 17 nM. This suggests its potential as a therapeutic option for patients with treatment-resistant forms of breast cancer .
  • Leukemia Models : Another study highlighted the compound's ability to induce apoptosis in leukemia cell lines, demonstrating significant efficacy at low concentrations .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data suggest favorable oral bioavailability and metabolic stability. Future studies are needed to fully elucidate its pharmacokinetic properties.

Comparison with Similar Compounds

Core Heterocycle Variations

The pyrrolo[2,3-c]pyridine core distinguishes the target compound from analogs with alternative fused-ring systems. Key comparisons include:

Compound Name Core Structure N-Substituent Carboxamide Group Molecular Weight Reference
Target Compound Pyrrolo[2,3-c]pyridine Methyl 1H-Indole-3-carboxamide N/A -
N-(2-(1-methyl-7-oxo-pyrrolo[...]ethyl)-2-oxo-2H-chromene-3-carboxamide Pyrrolo[2,3-c]pyridine Methyl 2-Oxo-2H-chromene-3-carboxamide N/A
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide Furo[2,3-c]pyridine N/A 1H-Indole-3-carboxamide N/A
2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-phenylacetamido)pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Phenyl Phenylacetamide N/A

Key Findings :

N-Alkyl Substituent Variations

The N1 substituent on the pyrrolo[2,3-c]pyridine core influences steric bulk and lipophilicity:

Compound Name N-Substituent Carboxamide Group Molecular Formula Molecular Weight Reference
Target Compound Methyl 1H-Indole-3-carboxamide N/A N/A -
N-(2-(1-ethyl-7-oxo-pyrrolo[...]ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide Ethyl 5-(Furan-2-yl)isoxazole-3-carboxamide C19H18N4O4 366.4
N-(2-(1-ethyl-7-oxo-pyrrolo[...]ethyl)-2-hydroxyquinoline-4-carboxamide Ethyl 2-Hydroxyquinoline-4-carboxamide C21H20N4O3 376.4
2-(1-benzyl-7-oxo-1H-pyrrolo[...]yl)-N-phenylacetamide Benzyl N-Phenylacetamide N/A 357.4

Key Findings :

  • Ethyl-substituted analogs () exhibit higher molecular weights (~366–376 Da), approaching the upper limit of Lipinski’s Rule of Five (500 Da), which may impact oral bioavailability.
Carboxamide Substituent Variations

The carboxamide group’s structure determines electronic and steric properties:

Compound Name Carboxamide Group Core Molecular Weight Reference
Target Compound 1H-Indole-3-carboxamide Pyrrolo N/A -
N-(2-(1-methyl-7-oxo-pyrrolo[...]ethyl)-2-(1H-pyrazol-1-yl)acetamide 2-(1H-Pyrazol-1-yl)acetamide Pyrrolo 299.33
N-(2-(1-methyl-7-oxo-pyrrolo[...]ethyl)-2-oxo-2H-chromene-3-carboxamide 2-Oxo-2H-chromene-3-carboxamide Pyrrolo N/A
N-(2-(7-oxofuro[2,3-c]pyridin[...]ethyl)-1H-indole-3-carboxamide 1H-Indole-3-carboxamide Furo N/A

Key Findings :

  • The indole-3-carboxamide group (target and ) provides a planar aromatic system for π-π interactions, while pyrazole () introduces a smaller, more polar heterocycle.

Q & A

Q. Structural confirmation :

  • ¹H/¹³C NMR : Compare chemical shifts to analogous compounds (e.g., δ 11.55 ppm for indole NH in DMSO-d6 ).
  • HRMS/LCMS : Verify molecular ion peaks (e.g., ESIMS m/z 392.2 for a related pyrrolopyridine ).
  • IR spectroscopy : Confirm carbonyl stretches (e.g., 1624 cm⁻¹ for amide C=O ).

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy :
    • Use ¹H NMR (400–600 MHz) in deuterated solvents (DMSO-d6 or CD3OD) to resolve complex splitting patterns (e.g., indole NH at δ 11.06 ppm ).
    • ¹³C NMR identifies carbonyl carbons (e.g., 155.3 ppm for pyrimidine rings ).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm error (e.g., EI-HRMS m/z 394.1783 for a pyrrolopyridine analog ).
  • HPLC : Assess purity (>95%) using C18 columns with UV detection (e.g., 254 nm) .

Advanced: How can computational methods optimize synthesis and predict reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition states and intermediates to identify energetically favorable pathways for ring closure or substituent addition .
  • Reaction path search algorithms : Use quantum chemical calculations (e.g., ICReDD’s approach) to narrow optimal conditions (solvent, catalyst) and reduce trial-and-error experimentation .
  • Molecular docking : Predict binding modes to biological targets (e.g., kinases) for rational structural modifications .

Advanced: What experimental design frameworks are suitable for optimizing reaction conditions?

Methodological Answer:

  • Factorial Design : Screen variables (temperature, stoichiometry, solvent) systematically. For example, a 2³ factorial design can identify critical factors in amidation yield .
  • Response Surface Methodology (RSM) : Model non-linear relationships (e.g., between catalyst loading and reaction rate) to maximize yield .
  • DoE Software : Tools like Minitab or JMP automate data analysis and generate predictive models.

Advanced: How can structural-activity contradictions between computational predictions and experimental bioassays be resolved?

Methodological Answer:

  • Comparative binding assays : Test computational docking results against SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data to validate target affinity .
  • Meta-analysis : Reconcile discrepancies by cross-referencing multiple studies (e.g., enzyme inhibition vs. cellular cytotoxicity) .
  • Synthetic derivatives : Prepare analogs with modified substituents (e.g., methyl vs. cyclopentyl groups) to isolate activity-contributing moieties .

Advanced: What methodologies quantify interactions with biological macromolecules?

Methodological Answer:

  • SPR/BLI : Measure real-time binding kinetics (ka, kd) to proteins (e.g., kinases) .
  • Fluorescence quenching : Monitor changes in tryptophan emission upon compound binding to assess affinity .
  • X-ray crystallography : Resolve co-crystal structures to identify key binding residues (e.g., hydrogen bonds with indole NH ).

Advanced: How are discrepancies in biological activity data across studies addressed?

Methodological Answer:

  • Cross-validation : Replicate assays in independent labs using standardized protocols (e.g., ATPase activity for kinase inhibitors ).
  • Meta-regression : Statistically adjust for confounding variables (e.g., cell line variability, assay sensitivity) .
  • Structural analogs : Compare bioactivity trends using a reference panel of derivatives (see Table 1 ) .

Q. Table 1: Bioactivity Trends in Structural Analogs

CompoundCore StructureKey ActivityReference
Indole-thiazolopyrimidineThiazolo[3,2-a]pyrimidineKinase inhibition
Pyrrolo[2,3-d]pyrimidinePyrrolopyridineAnticancer (IC50 <1 µM)
PyrazolopyrimidinePyrazolo[4,3-d]pyrimidineAntimicrobial

Advanced: What strategies enhance solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability .
  • Co-crystallization : Use co-solvents (PEG, cyclodextrins) to stabilize amorphous forms .
  • Lipophilicity optimization : Balance logP values (2–5) via substituent modification (e.g., trifluoromethyl → methoxy ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.